Preferred Substrate for Human D-Amino Acid Oxidase
Human D-amino acid oxidase (hDAAO) exhibits a marked substrate preference for D-cysteine over other D-amino acids. In biochemical characterization studies, D-cysteine was identified as the best substrate for hDAAO, displaying the highest catalytic efficiency among the D-amino acids tested, including the proposed physiological substrate D-serine [1]. This finding distinguishes D-cystine—as a stable precursor to D-cysteine—from L-cystine, which is not a substrate for hDAAO. The enzyme's preference is attributed to specific interactions within the active site that favor the D-configuration.
| Evidence Dimension | Catalytic Efficiency (Substrate Preference Rank) |
|---|---|
| Target Compound Data | Ranked #1 among D-amino acids tested (D-cysteine as reduced form of D-cystine) |
| Comparator Or Baseline | D-Serine (physiological substrate) and other D-amino acids; L-Cystine (no activity) |
| Quantified Difference | D-Cysteine identified as 'best substrate' relative to all other D-amino acids evaluated |
| Conditions | Recombinant human D-amino acid oxidase in vitro enzymatic assay |
Why This Matters
For researchers studying D-amino acid metabolism or developing DAO-based assays, D-cystine provides a stable, commercially available precursor that generates the enzyme's preferred substrate, ensuring robust and reproducible activity.
- [1] Molla, G. et al. (2017). Biochemical properties of human D-amino acid oxidase. Frontiers in Molecular Biosciences. View Source
